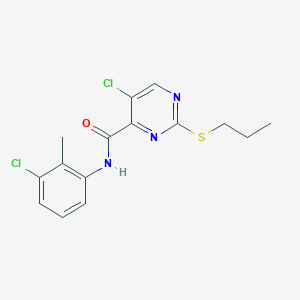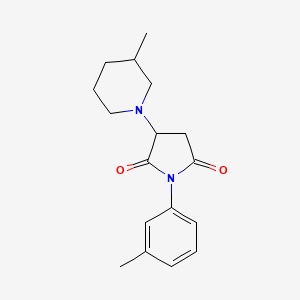
5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Vue d'ensemble
Description
5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methyl, and propylthio groups
Méthodes De Préparation
The synthesis of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea or guanidine derivatives.
Introduction of Substituents: The chloro, methyl, and propylthio groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while methylation and propylthio substitution can be carried out using methyl iodide and propylthiol, respectively.
Final Coupling: The final step involves coupling the substituted pyrimidine ring with the appropriate amine derivative to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may disrupt the cell membrane integrity of microorganisms, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of substituents and its diverse range of applications. Similar compounds include:
5-chloro-N-(2-methylphenyl)-2-(propylthio)-4-pyrimidinecarboxamide: Lacks the additional chloro group, which may affect its biological activity.
5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide: Contains a methylthio group instead of a propylthio group, which may influence its chemical reactivity and applications.
5-chloro-N-(3-chloro-2-methylphenyl)-2-(propylthio)-4-pyrimidinecarboxylate: The carboxylate derivative may have different solubility and stability properties compared to the carboxamide.
Propriétés
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS/c1-3-7-22-15-18-8-11(17)13(20-15)14(21)19-12-6-4-5-10(16)9(12)2/h4-6,8H,3,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOSAJJSKGAAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4222125.png)
![{1-[(3-methyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4222128.png)
![6-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4222140.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4222144.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4222151.png)
![N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide](/img/structure/B4222166.png)
![N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanamide](/img/structure/B4222173.png)
![1-(ethylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B4222177.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4222202.png)
![N-(4-iodophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4222207.png)
![methyl (2-iodo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetate](/img/structure/B4222216.png)
![4,7,7-trimethyl-3-oxo-N'-(phenylcarbonyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4222223.png)
